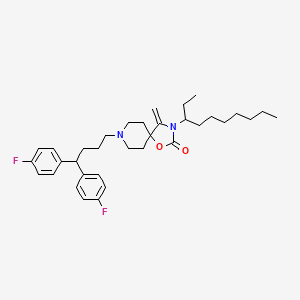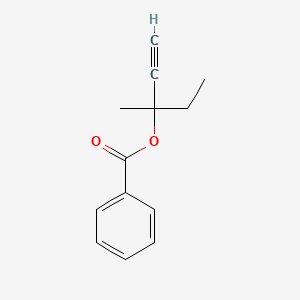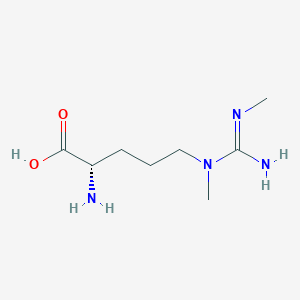
N,N''-Dimethylarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-Dimethylarginine, also known as asymmetric dimethylarginine, is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. N,N’'-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’‘-Dimethylarginine is formed by the methylation of arginine residues in proteins. This reaction involves the enzyme protein arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor. The methylation process results in the formation of N,N’'-Dimethylarginine, which is then released after proteolysis .
Industrial Production Methods
Industrial production of N,N’'-Dimethylarginine typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the precise and accurate measurement of the compound in biological fluids. This method overcomes the problems of extensive sample preparation, unspecific detection, and external calibration .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’'-Dimethylarginine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of N,N’'-Dimethylarginine to other metabolites.
Reduction: This reaction can lead to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosylmethionine as the methyl donor and S-adenosylhomocysteine as the demethylated product. The conditions for these reactions typically involve enzymatic processes within the cytoplasm of cells .
Major Products Formed
The major products formed from these reactions include nitric oxide, which plays a crucial role in maintaining vascular homeostasis, and other metabolites that are involved in various biological processes .
Applications De Recherche Scientifique
N,N’'-Dimethylarginine has several scientific research applications, including:
Chemistry: It is used as a marker for the study of protein methylation processes.
Biology: It is involved in the regulation of nitric oxide synthesis, which is essential for various physiological functions.
Mécanisme D'action
N,N’'-Dimethylarginine exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition occurs through the competitive displacement of L-arginine from the active site of the enzyme. As a result, the synthesis of nitric oxide is reduced, leading to various physiological effects such as decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Symmetric Dimethylarginine: This compound is also a derivative of L-arginine but has two methyl groups at different positions.
L-Arginine: This is the parent compound from which N,N’'-Dimethylarginine is derived.
Uniqueness
N,N’'-Dimethylarginine is unique due to its role as an endogenous inhibitor of nitric oxide synthase. This property makes it a crucial regulator of nitric oxide synthesis and a potential biomarker for cardiovascular diseases .
Propriétés
Numéro CAS |
33600-80-5 |
|---|---|
Formule moléculaire |
C8H18N4O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 |
Clé InChI |
LMRASILBPZVFIW-LURJTMIESA-N |
SMILES isomérique |
CN=C(N)N(C)CCC[C@@H](C(=O)O)N |
SMILES canonique |
CN=C(N)N(C)CCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


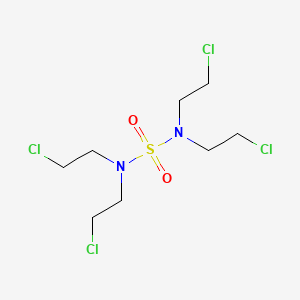
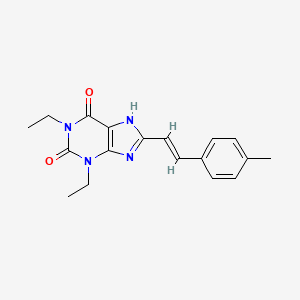
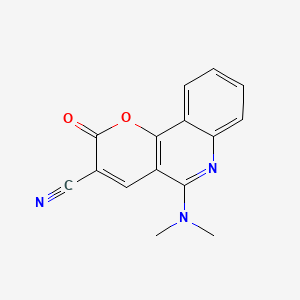

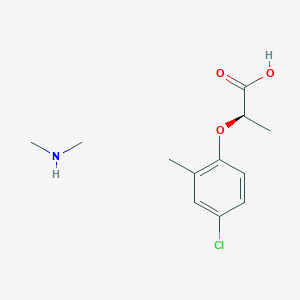
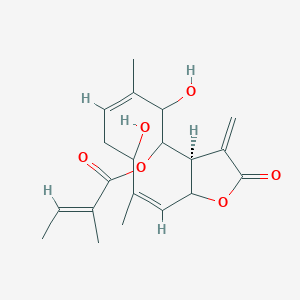
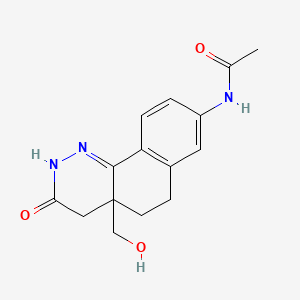
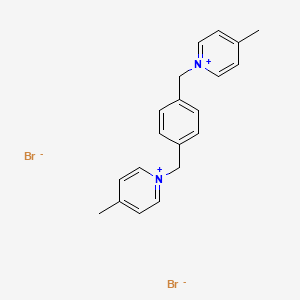
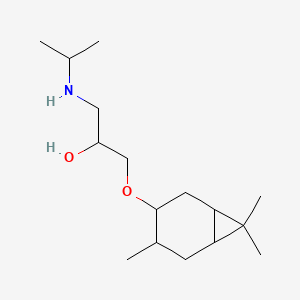
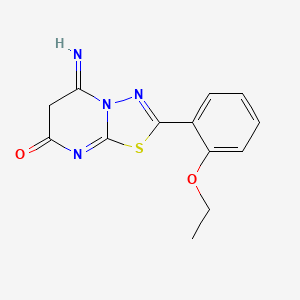
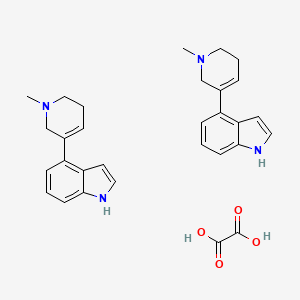
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
